molecular formula C8H7N3 B092204 1,8-Naphthyridin-2-amine CAS No. 15992-83-3

1,8-Naphthyridin-2-amine

Cat. No. B092204
CAS RN: 15992-83-3
M. Wt: 145.16 g/mol
InChI Key: CRADWWWVIYEAFR-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2-amine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and supramolecular chemistry. The compound serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and demonstrates interesting binding properties with various acids, leading to the formation of supramolecular structures .

Synthesis Analysis

The synthesis of 1,8-naphthyridin-2-amine derivatives and related heterocycles has been achieved through various methods. Highly regioselective Friedländer annulations have been employed using novel amine catalysts to synthesize 2-substituted quinolines and 1,8-naphthyridines from methyl ketones and o-aminoaromatic aldehydes, with regioselectivities as high as 96:4 . Another approach involves a [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions, which can proceed in a catalyst-free mode or under Pd-supported conditions depending on the type of amine used . Additionally, polymerizable 1,8-naphthalimide dyes containing hindered amine fragments have been synthesized, demonstrating the potential for co-polymerization with vinyl monomers .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridin-2-amine derivatives has been extensively studied through X-ray diffraction analysis. These studies have revealed that the compound forms various organic salts and supramolecular adducts when combined with different carboxylic acids. The structures of these salts and adducts are characterized by classical hydrogen bonds and other noncovalent interactions, which contribute to the formation of 1D to 3D supramolecular architectures .

Chemical Reactions Analysis

1,8-Naphthyridin-2-amine derivatives have been shown to participate in a variety of chemical reactions. For instance, they have been used to synthesize functionalized urea, imidazolium salt, azide, and triazole derivatives, which have been evaluated for their anion recognition abilities, particularly towards fluoride ions . The compound has also been used to prepare di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate, showcasing its ability to coordinate with metal ions such as Cu2+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridin-2-amine derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The formation of supramolecular salts and adducts through hydrogen bonding and other noncovalent interactions significantly affects their melting points, solubility, and crystal packing. These properties are crucial for understanding the compound's behavior in various chemical processes and potential applications in materials science .

Scientific Research Applications

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market .

Materials Science

1,8-Naphthyridines are used as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis of Complex Molecular Architectures

Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology . For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via MCR .

Antimicrobial and Anticancer Properties

A series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds have been synthesized and evaluated for their antimicrobial, and anticancer activities . Notably, some compounds were identified as potent anticancer molecules and comparable to Cisplatin . Some compounds also displayed potency against both Gram-positive and Gram-negative bacteria .

Antihypertensive and Antiarrhythmic Properties

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .

Immunostimulants

1,8-Naphthyridine compounds are also used as immunostimulants . For instance, a new 1,8-Naphthyridin-2-One derivative has been studied for its effects on immune cells .

Ligands in Coordination Chemistry

1,8-Naphthyridines are used as ligands in coordination chemistry . They can bind to metal ions to form complex structures, which have applications in various fields such as catalysis, materials science, and biochemistry .

Components of Light-Emitting Diodes and Solar Cells

1,8-Naphthyridines are used as components of light-emitting diodes and dye-sensitized solar cells . They can contribute to the efficiency and stability of these devices .

Molecular Sensors

1,8-Naphthyridines are used in the development of molecular sensors . They can interact with specific target molecules and produce a measurable signal, which makes them useful in various sensing applications .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines can be used in self-assembly host–guest systems . These systems involve the spontaneous organization of molecules into ordered structures, which can have applications in nanotechnology, materials science, and drug delivery .

Future Directions

1,8-Naphthyridin-2-amine and its derivatives have gained attention due to their diverse biological activities and potential applications in medicinal chemistry and drug discovery . Future research may focus on the development of new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .

properties

IUPAC Name

1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADWWWVIYEAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400260
Record name 1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridin-2-amine

CAS RN

15992-83-3
Record name 1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine-2,6-diamine (0.30 g, 2.8 mmol), 3-dimethylaminoacrolein (90%, 0.30 g, 2.8 mmol), and polyphosphoric acid (PPA) (2.7 mL) were combined and the reaction mixture was heated to 120° C. for 10 hours. Then, the reaction mixture was poured on ice water and neutralized with solid sodium carbonate. The resulting aqueous mixture was extracted three times with ethyl acetate and the combined organic extracts were washed with brine, concentrated, and purified by column chromatography (EtOAc/hexanes) to give [1,8]-naphthyridin-2-ylamine Yield 85 mg (21%). LCMS (ESI): calc. C8H7N3=145; obs. M+H=146.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
D Ravi, S Rambabu, K Ashok, P Madhu… - Journal of …, 2018 - Wiley Online Library
An exceedingly and highly efficient procedure has been described for the synthesis of substituted N‐3‐diaryl‐1,8‐naphthyridin‐2‐amines by the reaction of 2‐chloro‐3‐aryl‐1,8‐…
Number of citations: 9 onlinelibrary.wiley.com
T Umeno, L Muroi, Y Kayama, K Usui… - Bioconjugate …, 2023 - ACS Publications
In bioengineering, fluorescent amine-reactive probes are invaluable for the detection of amine species. In particular, targeting probes for lysine, which has a free amino group in amino …
Number of citations: 1 pubs.acs.org
CR Nicoleti, DN Garcia, LE da Silva, IM Begnini… - Journal of …, 2012 - Springer
Two 1,8–naphthyridines were synthesized and found to be fluorescent in solution. These compounds were studied in the presence of Cu + and Cu 2+ ions and it was verified that the …
Number of citations: 13 link.springer.com
YS Duan, WZ Wang, YS Wen, YQ Zhu… - … Section E: Structure …, 2013 - scripts.iucr.org
There are two independent molecules in the asymmetric unit of the title compound, C12H9N5, in which the C—N(amine)—C angles differ slightly [129.63 (11) and 132.02 (11)]. In each …
Number of citations: 10 scripts.iucr.org
B Sakram, A Kurumanna, D Ravi, P Madhu… - Chemical Data …, 2020 - Elsevier
A series of 1,8-naphthyridine derivatives 3(a-g) and 4(a-g) as potential antibacterial agents were designed and efficiently amination of 2-chloro-3-aryl-1,8-naphthyridines 1(ag) with …
Number of citations: 1 www.sciencedirect.com
K Adem, S Boda, R Sirgamalla… - Synthetic …, 2022 - Taylor & Francis
A novel series of 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-one 6(a–g) and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones 7(a–g…
Number of citations: 3 www.tandfonline.com
B Sakram, D Ravi, M Raghupathi, BS Kumar… - Research on Chemical …, 2019 - Springer
The synthesis of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones was performed by cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-…
Number of citations: 5 link.springer.com
EM Gibadullina, NT Thu, SV Bukharov… - Russian Journal of …, 2017 - Springer
Reactions of 3,5-di-tert-butyl-4-hydroxybenzyl acetate and dimethyl [(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienylidene)methyl]phosphonate with 5,7-dimethyl-1,8-naphthyridin-2-amine …
Number of citations: 2 link.springer.com
L Li, J Li, H Wang, H Zhang, W Fu - Chinese Journal of …, 2012 - Wiley Online Library
Four new 1,8‐naphthyridine derivatives were synthesized by reacting the parent molecules with aldehydes and characterized. Two of the compounds have completely new and unusual …
Number of citations: 2 onlinelibrary.wiley.com
AM Thompson, GW Rewcastle… - Journal of Medicinal …, 2000 - ACS Publications
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src. The compounds were prepared by …
Number of citations: 78 pubs.acs.org

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